3-allyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"3-allyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione" is a synthetic compound primarily investigated for its potential biological activities. The structure incorporates a quinazoline-2,4(1H,3H)-dione core, which is known for various pharmacological properties. The compound also features a 1,2,4-oxadiazole ring and an m-tolyl group, further enriching its chemical diversity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "3-allyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione" typically involves multiple steps:
Formation of the quinazoline-2,4(1H,3H)-dione core through cyclization reactions starting from anthranilic acid or its derivatives.
Incorporation of the 1,2,4-oxadiazole ring via condensation reactions involving the appropriate amidoxime and carboxylic acid derivatives.
Addition of the m-tolyl group through electrophilic aromatic substitution.
Introduction of the allyl group via a catalytic hydrogenation or nucleophilic substitution reaction.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, such as:
Oxidation: : To modify functional groups or prepare derivatives with enhanced properties.
Reduction: : Especially on the oxadiazole ring or quinazoline core.
Substitution: : Particularly nucleophilic substitution on the allyl group or electrophilic aromatic substitution on the m-tolyl group.
Common Reagents and Conditions
Oxidizing agents: : KMnO4, CrO3, H2O2
Reducing agents: : LiAlH4, NaBH4, H2/Pd-C
Substitution reagents: : Alkyl halides, acyl chlorides, amines
Major Products
Modified quinazoline derivatives
Oxadiazole ring-substituted compounds
Functionalized m-tolyl derivatives
Scientific Research Applications
Chemistry
This compound is valuable for studying reaction mechanisms and the development of new synthetic methods.
Biology
Medicine
Preliminary investigations suggest it might act as an anticancer or antimicrobial agent due to its complex structure and functional groups.
Industry
Possible use in the development of new materials, such as polymers and catalysts, given the compound’s reactive sites.
Mechanism of Action
The exact mechanism of action for biological activities may involve:
Binding to DNA or RNA: : Interfering with their normal functions.
Enzyme inhibition: : Blocking specific enzymatic pathways crucial for cell survival.
Receptor interaction: : Modulating signaling pathways by interacting with cellular receptors.
Comparison with Similar Compounds
Unique Features
The combination of a quinazoline core and an oxadiazole ring is relatively rare.
The m-tolyl group enhances lipophilicity and potentially bioavailability.
Similar Compounds
Quinazoline derivatives: : Known for their anticancer properties.
Oxadiazole compounds: : Often explored for their antimicrobial activity.
m-tolyl containing molecules: : Used in various pharmaceuticals for their unique aromatic properties.
Properties
IUPAC Name |
1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-prop-2-enylquinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-3-11-24-20(26)16-9-4-5-10-17(16)25(21(24)27)13-18-22-19(23-28-18)15-8-6-7-14(2)12-15/h3-10,12H,1,11,13H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRHUWVIIHDSFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.